molecular formula C17H17N3O4S B11381904 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B11381904
M. Wt: 359.4 g/mol
InChI Key: JJMXZCUHSFSZIB-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 3,4-diethoxyphenyl group and at position 3 with a thiophene-2-carboxamide moiety. The 1,2,5-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, known for its stability and utility in medicinal chemistry and materials science. The 3,4-diethoxyphenyl substituent introduces lipophilic and electron-donating properties, while the thiophene-2-carboxamide group may enhance binding interactions in biological systems.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O4S/c1-3-22-12-8-7-11(10-13(12)23-4-2)15-16(20-24-19-15)18-17(21)14-6-5-9-25-14/h5-10H,3-4H2,1-2H3,(H,18,20,21)

InChI Key

JJMXZCUHSFSZIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride intermediate, which is then reacted with the appropriate amine under controlled conditions to form the desired carboxamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with 1,2,5-Oxadiazole Core

The following compounds share the 1,2,5-oxadiazole core but differ in substituents and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide (Target) 3,4-Diethoxyphenyl, thiophene-2-carboxamide C₁₈H₁₉N₃O₄S (est.) ~373.07 (est.) Hypothesized pharmaceutical research
BH37055 3,4-Diethoxyphenyl, 3,6-dimethyl-benzofuran-2-carboxamide C₂₃H₂₃N₃O₅ 421.45 Research chemical; structural analog
BH37057 3,4-Diethoxyphenyl, 3-methyl-benzofuran-2-carboxamide C₂₂H₂₁N₃O₅ 407.42 Research chemical; reduced steric bulk vs. BH37055
ANAZF (CAS 155438-11-2) Nitro and azo-linked oxadiazole moieties C₄H₃N₇O₃ (est.) ~226.13 (est.) Energetic material; regulated under ITAR

Key Observations:

  • Substituent Impact : Replacing benzofuran (BH37055/BH37057) with thiophene reduces molecular weight and alters electronic properties due to sulfur’s polarizability. This may influence solubility or binding affinity in biological targets.
1,3,4-Thiadiazole Derivatives

Compounds with a 1,3,4-thiadiazole core, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, demonstrate diverse bioactivities:

Property 1,2,5-Oxadiazole Derivatives (Target) 1,3,4-Thiadiazole Derivatives
Core Structure O, N₂ in a five-membered ring S, N₂ in a five-membered ring
Synthetic Route Likely cyclization of precursors (e.g., hydrazines) Cyclization with iodine/triethylamine
Bioactivity Hypothesized antimicrobial/antitumor Confirmed antimicrobial, antitumor
Electronic Properties Higher oxygen electronegativity Sulfur’s polarizability may enhance reactivity

Key Differences :

  • Heteroatom Effects : The thiophene/oxadiazole combination in the target compound may offer balanced electronic properties compared to sulfur-rich thiadiazoles, which are prone to metabolic oxidation.
  • Applications : Thiadiazoles are well-documented in drug development, whereas oxadiazole-carboxamide hybrids remain underexplored .
Computational Insights

Density functional theory (DFT) studies, such as those employing the Kohn-Sham equations , could predict the target compound’s electronic structure, reactivity, and stability. For example:

  • HOMO-LUMO Gaps : The diethoxy group may lower the LUMO energy, enhancing electrophilic reactivity.
  • Aromaticity : The oxadiazole and thiophene rings likely contribute to aromatic stability, favoring planar molecular conformations.

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of 397.42 g/mol. The compound features a complex structure that contributes to its biological activity.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
CAS Number880789-83-3

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit promising anticancer activities. Compounds similar to this compound have been shown to inhibit various cancer cell lines effectively. For instance, a study highlighted the efficacy of oxadiazole derivatives against human colon adenocarcinoma and breast cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM for certain derivatives .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Notably, they have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), among others . Such inhibition leads to disrupted cellular processes in cancer cells, promoting apoptosis.

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have demonstrated various biological activities including:

  • Anti-inflammatory
  • Antiviral
  • Antibacterial
  • Antifungal
  • Antidepressant

These activities are attributed to their ability to interact with multiple biological targets within cells .

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of several oxadiazole derivatives, including this compound. The results indicated significant growth inhibition in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 25 nM against gastric cancer cell lines .

Study 2: Toxicological Evaluation

Toxicological assessments showed that the compound was significantly less toxic to normal fibroblast cells compared to cancer cells. This selectivity suggests potential for clinical applications with reduced side effects .

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